2-fluoro-N-methylethanamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-methylethanamine hydrochloride typically involves the reaction of 2-fluoroethylamine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-methylethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions produce corresponding oxides .
Scientific Research Applications
2-Fluoro-N-methylethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-fluoro-N-methylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethylamine: Similar in structure but lacks the methyl group.
N-Methylethanamine: Similar but without the fluorine atom.
2-Fluoro-N-methylpropylamine: Similar but with an additional carbon atom in the chain.
Uniqueness
2-Fluoro-N-methylethanamine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHQCRFZHOWKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3832-36-8 | |
Record name | (2-fluoroethyl)(methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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